15-(2-chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one
Description
Chemical Structure and Key Features The compound is a tetracyclic heterocyclic system featuring a fused bicyclic core with a 2-chlorophenyl substituent at position 15 and a ketone group at position 11. Its IUPAC name reflects the complex ring system: a tetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca framework incorporating three nitrogen atoms and a chlorine-substituted aromatic ring.
Characterization likely employs:
Properties
IUPAC Name |
15-(2-chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c21-16-7-3-4-8-17(16)24-19-11-18-14-6-2-1-5-13(14)9-10-23(18)20(25)15(19)12-22-24/h1-8,12,18H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYVBPINFZKIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CC3=C(C2=O)C=NN3C4=CC=CC=C4Cl)C5=CC=CC=C51 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure controls to achieve the desired transformations .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 11-(2-chlorophenyl)-5,11,12,12a-tetrahydropyrazolo[3’,4’:4,5]pyrido[2,1-a]isoquinolin-8(6H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, and modulation of cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Key Structural Differences Among Analogs
*Estimated based on structural analogs; exact values require experimental data.
Key Observations:
Bis(4-fluorophenyl) groups in introduce strong electron-withdrawing effects, likely increasing metabolic stability compared to chlorine .
Heteroatom Variations :
- Replacement of a nitrogen atom with sulfur () could modulate the compound’s aromaticity and redox properties, impacting interactions with biological targets .
- The dimethoxy groups in may improve membrane permeability but reduce reactivity due to steric bulk .
Table 2: Hypothetical Property Comparison
*Predicted using QSAR models (); requires experimental validation.
Crystallographic and Computational Insights
- Crystallography : The target compound’s structure may exhibit puckering in the tetracyclic system, analyzable via Cremer-Pople parameters (). SHELX and WinGX () would refine bond lengths and angles, critical for understanding strain and stability .
- QSAR Studies : Electronic descriptors (e.g., HOMO/LUMO energies) and van der Waals interactions () could predict reactivity and binding modes .
Biological Activity
The compound 15-(2-chlorophenyl)-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one is a member of the triazatetracyclic family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Molecular Formula
- Molecular Formula: C₁₇H₁₃ClN₃O
- Molecular Weight: 314.75 g/mol
Structural Features
The compound features a complex tetracyclic structure with multiple nitrogen atoms incorporated into the ring system, which is characteristic of triazatetracyclic compounds.
Anticancer Activity
Research has indicated that triazatetracyclic compounds exhibit significant anticancer properties. A study demonstrated that derivatives of triazatetracycles could inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells. For instance, specific derivatives showed IC₅₀ values as low as 6.2 μM against HCT-116 cells and 27.3 μM against T47D breast cancer cells .
Antimicrobial Properties
Compounds within this class have also been evaluated for their antimicrobial activity. Notably, certain triazatetracyclic derivatives have demonstrated efficacy against pathogenic bacteria and fungi. For example, one derivative exhibited potent antibacterial activity comparable to standard antibiotics .
The biological mechanisms underlying the activity of these compounds often involve:
- Inhibition of DNA synthesis: Many triazatetracyclics interfere with nucleic acid synthesis in cancer cells.
- Enzyme inhibition: Some studies suggest that these compounds can inhibit key metabolic enzymes involved in cellular proliferation and survival pathways.
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC₅₀ (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 27.3 | |
| Anticancer | HCT-116 (Colon Cancer) | 6.2 | |
| Antimicrobial | Various Bacteria | Varies | |
| Antifungal | Fungal Strains | Varies |
Case Study 1: Synthesis and Evaluation
A recent study focused on synthesizing a series of triazatetracyclic compounds and evaluating their biological activities. The synthesized compounds were tested against several cancer cell lines, revealing a correlation between structural modifications and enhanced anticancer potency.
Case Study 2: Clinical Implications
Another investigation explored the potential of these compounds in clinical settings, particularly for patients with resistant strains of bacteria. The results indicated that certain derivatives could serve as promising candidates for further development into therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
